molecular formula C18H36N+ B1199590 Piproctanyl CAS No. 69309-47-3

Piproctanyl

Cat. No.: B1199590
CAS No.: 69309-47-3
M. Wt: 266.5 g/mol
InChI Key: NTHCPJMKRGXODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piproctanyl is a synthetic quaternary ammonium compound classified as a plant growth regulator (PGR) with growth-inhibiting properties . Its primary recorded application is in cereals, where it functions to inhibit internodal elongation, resulting in shorter and stiffer stems and peduncles . The substance is noted to be a growth inhibitor and does not readily translocate within the plant . Piproctanyl exhibits stereoisomerism due to a single chiral centre, and the technical material is typically racemic . It is important to note that this compound is considered obsolete and is not approved under current EC regulations . Piproctanyl bromide (CAS 56717-11-4) is a common derivative of this compound . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69309-47-3

Molecular Formula

C18H36N+

Molecular Weight

266.5 g/mol

IUPAC Name

1-(3,7-dimethyloctyl)-1-prop-2-enylpiperidin-1-ium

InChI

InChI=1S/C18H36N/c1-5-13-19(14-7-6-8-15-19)16-12-18(4)11-9-10-17(2)3/h5,17-18H,1,6-16H2,2-4H3/q+1

InChI Key

NTHCPJMKRGXODE-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CC[N+]1(CCCCC1)CC=C

Canonical SMILES

CC(C)CCCC(C)CC[N+]1(CCCCC1)CC=C

Origin of Product

United States

Stereochemical Aspects and Isomeric Research of Piproctanyl

Investigation of Piproctanyl's Chiral Properties and Isomerism

Piproctanyl is chemically known as 1-allyl-1-(3,7-dimethyloctyl)piperidinium bromide. The source of its chirality lies in the 3,7-dimethyloctyl side chain, specifically at the carbon atom at the 3-position. This carbon atom is a stereocenter because it is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and the remainder of the dimethyloctyl chain.

The presence of this single chiral center means that Piproctanyl can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-Piproctanyl and (S)-Piproctanyl based on the Cahn-Ingold-Prelog priority rules. In commercial formulations, Piproctanyl is typically supplied as a racemic mixture, meaning it contains equal amounts of the (R)- and (S)-enantiomers. The IUPAC name, rac-1-[(3R)-3,7-dimethyloctyl]-1-(prop-2-en-1-yl)piperidin-1-ium bromide, explicitly indicates this racemic nature.

Table 1: Chiral Properties of Piproctanyl

Property Description
Chiral Center Carbon-3 of the 3,7-dimethyloctyl chain
Number of Stereoisomers 2 (a pair of enantiomers)
Configuration of Enantiomers (R)-Piproctanyl and (S)-Piproctanyl
Commercial Form Racemic mixture ((R)- and (S)-enantiomers in a 1:1 ratio)

Methodologies for Stereoisomeric Separation and Characterization in Academic Studies

Chiral Chromatography: This is a powerful technique for separating enantiomers. It involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The CSP is designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. For a compound like Piproctanyl, a variety of CSPs based on polysaccharides, proteins, or synthetic chiral polymers could be explored.

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomers can be converted back to the original enantiomers by removing the resolving agent. For a cationic compound like Piproctanyl, a chiral anionic resolving agent would be employed.

Characterization of the separated stereoisomers would typically involve techniques such as polarimetry to measure the optical rotation of each enantiomer, and spectroscopic methods like Nuclear Magnetic Resonance (NMR) with chiral shift reagents to confirm their enantiomeric purity.

Table 2: Potential Methodologies for Piproctanyl Stereoisomer Separation

Methodology Principle Key Considerations for Piproctanyl
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Selection of an appropriate chiral column and mobile phase.
Chiral GC Separation of volatile derivatives of the enantiomers on a chiral stationary phase. Derivatization of Piproctanyl may be necessary.
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities using a chiral resolving agent. Identification of a suitable and efficient chiral resolving agent.

Differential Biological Activity of Piproctanyl Stereoisomers: Research Perspectives

The biological activity of chiral molecules is often stereoselective, as they interact with chiral biological targets such as enzymes and receptors. It is highly probable that the (R)- and (S)-enantiomers of Piproctanyl exhibit different levels of activity as a plant growth regulator. One enantiomer may be significantly more active than the other, or they may even have different or opposing effects on plant physiology.

The differential activity arises from the three-dimensional arrangement of the atoms in each enantiomer, which dictates how they fit into the binding site of their biological target. A more precise fit for one enantiomer can lead to a stronger interaction and a more pronounced biological response.

Research into the differential biological activity of Piproctanyl stereoisomers would be a valuable area of investigation. Such studies would involve separating the enantiomers and then conducting comparative bioassays to evaluate their effects on various aspects of plant growth and development, such as stem elongation, root formation, and flowering. Understanding the stereoselectivity of Piproctanyl's activity could lead to the development of more efficient and targeted plant growth regulators, potentially allowing for lower application rates and reduced environmental impact. However, at present, specific research on the distinct biological activities of Piproctanyl's individual stereoisomers is not documented in publicly accessible scientific literature, highlighting a significant gap in the current understanding of this compound.

Table 3: Research Perspectives on Differential Biological Activity

Research Area Objective Potential Impact
Comparative Bioassays To determine the plant growth regulatory activity of individual (R)- and (S)-Piproctanyl enantiomers. Identification of the more active enantiomer (eutomer).
Mechanism of Action Studies To investigate how each enantiomer interacts with its biological target(s) at the molecular level. Elucidation of the structural basis for stereoselective activity.
Development of Enantiopure Formulations To formulate plant growth regulators containing only the more active enantiomer. Increased efficacy, reduced application rates, and potentially lower environmental load.

Chemical Synthesis Pathways and Derivative Research of Piproctanyl

Advanced Synthetic Routes and Methodological Innovations for Piproctanyl Production

Piproctanyl is a synthetic compound. herts.ac.ukepo.org While the general principles of organic synthesis involve designing reaction pathways from starting materials to target molecules, often through multi-step processes and functional group interconversions oapi.intresearchgate.netmdpi.com, specific detailed advanced synthetic routes or methodological innovations for the production of Piproctanyl itself are not extensively documented in publicly accessible scientific literature or patents. Patents often list Piproctanyl as a known pesticidal active ingredient within broader compositions, rather than detailing its specific manufacturing synthesis. epo.orggoogle.comoapi.intgoogle.comgoogle.comgoogleapis.comepo.org

Exploration of Piproctanyl Analogues and Structural Modifications for Enhanced Activity

Structure-Activity Relationship Studies in Piproctanyl Derivatives

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a compound and its biological activity. This involves systematically modifying the compound's structure and observing the resulting changes in activity to identify key structural features responsible for its efficacy. While SAR studies are fundamental in the development of many biologically active compounds, including other plant growth retardants kit.edu, detailed quantitative or qualitative SAR data specifically for Piproctanyl derivatives are not widely published. Piproctanyl has been mentioned in broader contexts alongside other plant growth retardants like daminozide (B1669788), chlormequat (B1206847) chloride, and paclobutrazol (B33190) in studies evaluating their general effects on plant development researchgate.netresearchgate.netnih.gov, but these studies typically focus on comparative efficacy rather than specific structural determinants of Piproctanyl's activity. The compound is known to be chiral, existing as an isomeric mixture, which implies potential differences in the activity of its stereoisomers, a common subject of SAR investigations for chiral pesticides. researchgate.net However, specific findings on the SAR of Piproctanyl's enantiomers or other derivatives are not detailed in the available information.

Table 1: Key Chemical Properties of Piproctanyl and Piproctanyl Bromide

PropertyPiproctanyl (Cation) epo.orguni.luPiproctanyl Bromide herts.ac.uknih.govepa.gov
Molecular Formula C₁₈H₃₆NC₁₈H₃₆BrN
Molecular Mass 266.49 g/mol epo.org346.39 g/mol herts.ac.uknih.govepa.gov
Physical State Not specified epo.orgPale yellow waxy solid herts.ac.uk
Chirality Chiral molecule, technical material is an isomeric mixture epo.orgChiral molecule, technical material is an isomeric mixture herts.ac.uknih.gov
Substance Group Quaternary ammonium (B1175870) compound epo.orgQuaternary ammonium compound herts.ac.uknih.gov
Origin Synthetic epo.orgSynthetic herts.ac.uk

Molecular and Cellular Mechanisms of Piproctanyl Action

Elucidation of Piproctanyl's Target Biomolecules and Receptor Interactions

Piproctanyl bromide is classified as an onium compound, a group of plant growth retardants known to inhibit gibberellin (GA) biosynthesis. The primary target biomolecules of Piproctanyl are the enzymes involved in the initial steps of the GA metabolic pathway. Specifically, Piproctanyl blocks the activity of two key cyclases: copalyl-diphosphate synthase and ent-kaurene (B36324) synthase. These enzymes are critical for the conversion of geranylgeranyl diphosphate (B83284) into ent-kaurene, a precursor for all gibberellins (B7789140). By inhibiting these enzymes, Piproctanyl effectively curtails the production of GAs, leading to its growth-retardant effects.

Detailed information regarding the specific receptor interactions of Piproctanyl is not extensively documented in the available scientific literature.

Piproctanyl's Influence on Gibberellin Biosynthesis Pathways and Signaling

Piproctanyl's primary influence is on the gibberellin biosynthesis pathway. As an onium-type compound, it specifically inhibits the early stages of GA metabolism. The inhibition of copalyl-diphosphate synthase and ent-kaurene synthase by Piproctanyl disrupts the synthesis of the diterpene hydrocarbon ent-kaurene, a fundamental building block for gibberellins. This blockage leads to a significant reduction in the endogenous pool of bioactive gibberellins.

The direct influence of Piproctanyl on the gibberellin signaling cascade downstream of biosynthesis, such as its interaction with GID1 receptors or DELLA proteins, has not been specifically elucidated. However, by reducing the levels of bioactive GAs, Piproctanyl indirectly leads to the accumulation and stabilization of DELLA proteins. DELLA proteins are negative regulators of GA signaling, and their accumulation represses plant growth and elongation, which is consistent with the phenotypic effects observed after Piproctanyl application.

Table 1: Piproctanyl's Known Effects on Gibberellin Biosynthesis

Target Enzyme Metabolic Step Inhibited Consequence
Copalyl-diphosphate synthase Conversion of geranylgeranyl diphosphate to copalyl-diphosphate Blockage of the first committed step in gibberellin biosynthesis

Modulation of Endogenous Plant Hormone Homeostasis by Piproctanyl

However, specific research detailing the direct modulation of endogenous auxin and cytokinin homeostasis by Piproctanyl is limited. It is known that gibberellins and auxins can have synergistic effects on stem elongation, and therefore, a reduction in GAs could potentially alter auxin sensitivity or transport. Similarly, the balance between cytokinins and gibberellins is crucial for processes like shoot and root development. A decrease in gibberellins might shift this balance, but the precise effects of Piproctanyl on the biosynthesis, metabolism, and signaling of auxins and cytokinins have not been thoroughly investigated.

Cellular and Subcellular Effects of Piproctanyl on Elongation and Division

The growth-retardant effects of Piproctanyl manifest at the cellular level primarily through a reduction in cell elongation. This is a direct consequence of the depletion of bioactive gibberellins, which are essential for promoting cell expansion in shoots. The inhibition of cell elongation leads to the characteristic stunted or compact phenotype of treated plants.

Specific subcellular effects of Piproctanyl, such as direct impacts on the cytoskeleton, cell wall composition, or the mechanics of cell expansion, have not been well-documented. The observed cellular changes are largely considered to be secondary effects resulting from the inhibition of gibberellin biosynthesis.

Table 2: Summary of Cellular Effects of Piproctanyl

Cellular Process Effect of Piproctanyl Primary Mechanism
Cell Elongation Reduction Inhibition of gibberellin biosynthesis

Interactions with Other Plant Physiological Processes and Metabolic Pathways

The inhibition of gibberellin biosynthesis by Piproctanyl can have cascading effects on other physiological processes and metabolic pathways in plants. Enzymes similar to those involved in gibberellin biosynthesis are also important in the formation of other plant compounds, such as sterols and flavonoids. While some growth retardants are known to have side effects on these pathways, specific interactions of Piproctanyl with sterol and flavonoid biosynthesis have not been extensively studied.

Changes in the levels of other plant constituents following treatment with growth retardants can often be explained by their side activities on related enzymes. However, without specific research on Piproctanyl, any such interactions remain speculative.

Advanced Analytical Methodologies for Piproctanyl Quantification and Detection

Chromatographic Techniques for Piproctanyl Analysis in Biological and Environmental Matrices

Chromatographic methods, particularly those coupled with mass spectrometry, are paramount for the separation, identification, and quantification of Piproctanyl in complex biological and environmental samples. These techniques offer the necessary selectivity and sensitivity to detect the compound amidst potential interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific technique well-suited for the analysis of polar and thermolabile compounds like Piproctanyl creative-proteomics.comcreative-proteomics.comnih.govgoogleapis.com. While specific detailed methods for Piproctanyl are not widely published, LC-MS/MS is generally the technique of choice for detecting compounds with thermolability and polarity, often requiring less extensive sample preparation compared to GC-MS nih.gov.

Typical LC-MS/MS Considerations:

Column: Reversed-phase C18 columns are commonly used for separating a wide range of compounds, including those with some polarity, often with modifications to the mobile phase to manage ionizable analytes nih.govchromatographyonline.comasianjpr.comjapsonline.com. Chiral HPLC methods might be relevant given that Piproctanyl is a chiral molecule and the technical material is an isomeric mixture semanticscholar.orgcore.ac.ukgoogleapis.com.

Mobile Phase: Mixtures of water (often buffered with ammonium (B1175870) bicarbonate or formic acid to control pH and aid ionization) and organic solvents like methanol (B129727) or acetonitrile (B52724) are typical nih.govchromatographyonline.comasianjpr.com. Adjusting the pH of the mobile phase is crucial for ionizable compounds to control retention and peak shape asianjpr.com.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is frequently employed for quaternary ammonium compounds due to their pre-charged nature, facilitating efficient ionization nih.gov.

Detection: Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry provides high specificity and sensitivity by focusing on specific parent-to-fragment ion transitions, minimizing background noise and improving quantification accuracy creative-proteomics.comnih.govunc.edu.

Sample Preparation: For biological (e.g., plasma, tissue) and environmental (e.g., water, soil) matrices, sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are critical to remove interfering matrix components and concentrate the analyte, thereby reducing matrix effects nih.govclu-in.orggoogle.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been mentioned in the context of analyzing plant growth retardants, including Piproctanyl semanticscholar.orgmdpi.com. However, Piproctanyl's quaternary ammonium structure suggests it may require derivatization to increase its volatility and thermal stability for GC analysis.

Typical GC-MS Considerations:

Derivatization: For compounds that are not sufficiently volatile or thermally stable, chemical derivatization (e.g., silylation, acylation) is often necessary before GC injection.

Column: Capillary columns with appropriate stationary phases are used for separation.

Detection: Mass spectrometry provides highly specific detection and structural information based on fragmentation patterns.

Due to the limited specific data for Piproctanyl, a hypothetical data table illustrating typical parameters for a related quaternary ammonium compound by LC-MS/MS could be considered, but it would not be Piproctanyl-specific. Therefore, no such table is included to strictly adhere to the prompt's focus on Piproctanyl.

Spectroscopic and Spectrometric Approaches in Piproctanyl Detection Research

Spectroscopic and spectrometric techniques offer complementary information for the identification and characterization of Piproctanyl, beyond just quantification.

Mass Spectrometry (MS): As discussed under chromatographic techniques, mass spectrometry (e.g., ESI-MS, MALDI-MS) is invaluable for determining the molecular weight and structural information of Piproctanyl and its potential metabolites or degradation products through fragmentation patterns creative-proteomics.comcreative-proteomics.comnih.govglobalresearchonline.netnih.gov. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in elemental composition determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a technique used for the identification and quantification of compounds that absorb light in the ultraviolet and visible regions of the spectrum azooptics.comtechnologynetworks.comunchainedlabs.comupi.edumsu.edu. The resulting spectrum provides insights into molecular structure, concentration, and functional groups azooptics.com. While no specific UV-Vis spectrum for Piproctanyl was found in the search results, if Piproctanyl possesses chromophores (e.g., conjugated systems), it would exhibit characteristic absorption maxima (λmax) that could be used for its detection and quantification, following Beer's Law azooptics.comunchainedlabs.comupi.edu.

Infrared (IR) Spectroscopy: IR spectroscopy provides a unique "fingerprint" of molecules by measuring the vibrational and rotational motions of their bonds wur.nlgmpua.commi-6.co.jpspectroscopyonline.com. It is useful for identifying chemical bonds, functional groups, and structures wur.nleuropa.eu. Fourier Transform Mid-Infrared (FT-IR) spectroscopy has been mentioned in relation to Piproctanyl semanticscholar.org. While specific Piproctanyl IR spectral data were not detailed, IR spectroscopy could be used to confirm the presence of characteristic functional groups within the Piproctanyl molecule (e.g., C-H stretches, C=C stretches, N-C bonds typical of quaternary ammonium compounds). It is a non-destructive technique, suitable for various sample states gmpua.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not specifically found in the context of Piproctanyl in the search results, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR) is a powerful tool for elucidating the complete molecular structure of organic compounds scribd.comaist.go.jp. It provides detailed information on the connectivity and environment of atoms within the molecule, which would be crucial for confirming the identity and purity of Piproctanyl standards or for characterizing its degradation products.

Development of Novel Sensor-Based Technologies for Piproctanyl Monitoring

The development of novel sensor-based technologies offers the potential for rapid, on-site, and real-time monitoring of Piproctanyl, especially in environmental contexts. While no Piproctanyl-specific sensors were found, the general advancements in biosensors for pesticide detection provide a framework for future research.

Biosensors: Biosensors are analytical devices that combine a biological recognition element (e.g., enzymes, antibodies, aptamers, DNA) with a transducer to generate a measurable signal proportional to the analyte concentration nih.govresearchgate.net. They are increasingly used for environmental monitoring and food safety, including the identification of pesticide residues unc.eduresearchgate.netgoogleapis.comdntb.gov.ua. The high sensitivity and selectivity of biosensors make them attractive for detecting trace levels of contaminants.

Potential Applications for Piproctanyl: Given Piproctanyl's role as a plant growth regulator/herbicide, biosensors could potentially be developed to detect its presence in water, soil, or plant samples. This could involve:

Enzyme-based biosensors: If Piproctanyl interacts with or inhibits specific enzymes, an enzymatic biosensor could be designed where a change in enzyme activity correlates with Piproctanyl concentration.

Immunosensors: Developing antibodies specific to Piproctanyl could lead to highly selective immunoassay-based sensors for its detection.

Aptamer-based biosensors: Aptamers, which are synthetic nucleic acid sequences, can bind to specific targets with high affinity and could be engineered to recognize Piproctanyl unc.edudntb.gov.ua.

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current, potential) due to a chemical reaction involving the analyte nih.govrsc.org. They are known for their sensitivity, low cost, and portability googleapis.com. For Piproctanyl, an electrochemical sensor could be developed by modifying an electrode surface with materials that selectively interact with Piproctanyl, leading to a measurable electrochemical signal. For instance, molecularly imprinted polymers (MIPs) on electrode surfaces could create selective recognition sites for Piproctanyl nih.gov.

Method Validation and Inter-laboratory Comparisons in Piproctanyl Analytical Research

Analytical method validation is a critical process to ensure that a developed method is suitable for its intended purpose, providing accurate, reliable, and consistent results globalresearchonline.netgmpua.comeuropa.euresearchgate.netdtic.mileaslab.com. For Piproctanyl analysis, a rigorous validation process would be essential, particularly for regulatory or routine monitoring applications.

Key Validation Parameters: According to guidelines such as those from ICH, USP, and FDA, the following parameters would be evaluated for a Piproctanyl analytical method unc.eduglobalresearchonline.netgmpua.comresearchgate.netdtic.mileaslab.comthieme-connect.de:

Specificity: The ability of the method to unequivocally assess Piproctanyl in the presence of other components like impurities, degradation products, and matrix components globalresearchonline.neteaslab.comthieme-connect.de. This often involves analyzing blank samples, placebos, and forced degradation samples.

Accuracy: The closeness of agreement between the value found by the method and the accepted true value globalresearchonline.neteaslab.comthieme-connect.de. This is typically assessed by analyzing samples of known Piproctanyl concentration (e.g., spiked samples).

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample globalresearchonline.neteaslab.comthieme-connect.de. This includes repeatability (intra-day, same analyst/instrument) and intermediate precision (inter-day, different analysts/instruments) researchgate.netthieme-connect.deresearchgate.net.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of Piproctanyl within a given range japsonline.comgmpua.comeaslab.comthieme-connect.de. A calibration curve is generated using multiple concentrations.

Detection Limit (LOD): The lowest concentration of Piproctanyl that can be reliably detected, though not necessarily quantified nih.govmsu.eduwur.nleaslab.comthieme-connect.deepa.gov.

Quantification Limit (LOQ): The lowest concentration of Piproctanyl that can be quantified with acceptable precision and accuracy unc.edumsu.edueaslab.comthieme-connect.de.

Robustness: The measure of the method's resistance to small, deliberate changes in method parameters (e.g., flow rate, mobile phase composition, column temperature, pH) globalresearchonline.netdtic.mileaslab.com. A robust method yields consistent results despite minor variations, indicating its reliability for routine use and transfer between laboratories dtic.mil.

Stability: The stability of Piproctanyl in the sample matrix under various storage conditions (e.g., temperature, light) and over time, to ensure reliable results during sample handling and analysis nih.govunc.edu.

Inter-laboratory Comparisons (ILC) / Proficiency Testing (PT): These studies involve multiple laboratories analyzing the same or similar samples to compare results and assess the reliability and competence of the participating laboratories and the analytical method itself europa.euresearchgate.netcompalab.orgisobudgets.comansi.org. For Piproctanyl analysis, participation in ILC/PT schemes would provide external validation of the method's performance and ensure comparability of results across different testing facilities. This is particularly important for regulatory compliance and global consistency in analytical data.

Environmental Fate and Biotransformation Research of Piproctanyl

Photolytic and Hydrolytic Degradation Pathways of Piproctanyl in Aquatic Systems

Photolysis and hydrolysis are key abiotic degradation pathways for organic compounds in aquatic environments. Photolysis involves the breakdown of a compound directly by irradiation from sunlight, particularly UV rays rivm.nlfao.org. Factors influencing photolytic degradation include the chemical structure of the compound (e.g., presence of carbonyl groups or unsaturated bonds), light intensity, and the presence of photosensitizers like dissolved organic matter (DOM) rivm.nleuropa.eu. DOM can either promote indirect photolysis by generating reactive intermediates or inhibit it through competitive light absorption europa.eu.

Hydrolysis, on the other hand, is a chemical reaction where a compound is split by contact with water, typically involving the replacement of a functional group with a hydroxyl (-OH) group fao.orgepa.gov. The rate of hydrolysis is strongly influenced by pH and temperature epa.govutb.cz. For many pesticides, hydrolysis can be rapid under alkaline conditions, slower at neutral pH, and stable under acidic conditions epa.gov.

Table 1: Factors Influencing Photolytic and Hydrolytic Degradation in Aquatic Systems

Degradation PathwayKey Influencing FactorsDescription of Influence
PhotolysisChemical StructurePresence of chromophores (e.g., unsaturated bonds, carbonyl groups) determines susceptibility to light absorption rivm.nl.
Light IntensityHigher intensity (e.g., summer sunlight) generally leads to faster degradation scielo.br.
Dissolved Organic Matter (DOM)Can act as photosensitizers (promoting indirect photolysis) or light screens (inhibiting direct photolysis) europa.eu.
HydrolysispHReaction rates are highly dependent on acidity/alkalinity; some compounds degrade rapidly at extreme pH values epa.govutb.cz.
TemperatureHigher temperatures generally accelerate hydrolysis rates epa.gov.
Chemical StructurePresence of hydrolyzable bonds (e.g., esters, amides) mdpi.com.

Microbial Transformation and Biodegradation Studies of Piproctanyl in Soil and Water

Biodegradation, the transformation of a substance by microorganisms, is a major degradation pathway for organic compounds, including pesticides, in both soil and water environments fao.orgmdpi.com. Microorganisms (bacteria, fungi, and actinomycetes) break down compounds into simpler forms, ultimately leading to mineralization into CO₂, H₂O, and other inorganic compounds fao.orgmdpi.com.

The rate and extent of microbial transformation are influenced by numerous environmental factors:

Presence of Oxygen: Aerobic versus anaerobic conditions can significantly alter degradation pathways and rates fao.orgherts.ac.uk.

Nutrient Availability: Microorganisms require essential nutrients (e.g., nitrogen, phosphorus) for their metabolic activities. Nutrient-depleted environments can slow down biodegradation mdpi.comnih.gov.

Microbial Population Size and Adaptation: A larger and more diverse microbial community, especially one adapted to the compound, can lead to faster degradation nih.gov.

Soil and Water Properties: Factors such as soil water content, pH, temperature, and organic matter content directly affect microbial activity mdpi.comresearchgate.nethabitablefuture.org. For instance, optimal water content is crucial for microbial growth and metabolism, with very low or excessively high (waterlogged) levels impeding degradation mdpi.comhabitablefuture.orgresearchgate.net.

Specific studies detailing the microbial transformation and biodegradation rates of Piproctanyl in soil or water were not identified in the available search results. However, as an organic compound, Piproctanyl would be subject to microbial degradation, with its persistence influenced by the aforementioned environmental factors.

Table 2: Factors Influencing Microbial Transformation and Biodegradation

Environmental FactorDescription of Influence on Biodegradation
Oxygen PresenceAerobic conditions often support different microbial communities and degradation pathways than anaerobic conditions fao.orgherts.ac.uk.
Nutrient AvailabilityMicroorganisms require carbon, nitrogen, and phosphorus; nutrient limitation can slow degradation mdpi.comnih.gov.
Microbial CommunityDiversity, size, and adaptation of microbial populations directly affect degradation efficiency nih.gov.
Soil Water ContentOptimal moisture is essential for microbial activity; too dry or waterlogged conditions can inhibit it mdpi.comhabitablefuture.org.
TemperatureHigher temperatures generally accelerate microbial metabolism and degradation rates, within optimal ranges habitablefuture.orgresearchgate.net.
pHInfluences microbial activity and enzyme function researchgate.net.

Adsorption, Desorption, and Leaching Dynamics of Piproctanyl in Soil Environments

Adsorption, desorption, and leaching are critical processes governing the mobility and bioavailability of pesticides in soil environments ecetoc.org.

Adsorption: This process binds pesticides to soil particles, primarily to organic matter and clay minerals, reducing their concentration in the soil solution iaea.orgchemsafetypro.comhabitablefuture.org. The extent of adsorption is often described by the adsorption-desorption distribution coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc) ecetoc.orgchemsafetypro.comecetoc.org. High Kd or Koc values indicate strong adsorption and less mobility ecetoc.orgchemsafetypro.com.

Desorption: This is the reverse process, where adsorbed compounds are released back into the soil solution epa.gov. The reversibility of adsorption (hysteresis) influences the long-term availability of the compound for degradation or transport epa.govfao.org.

Leaching: This refers to the downward movement of pesticides through the soil profile with percolating water, potentially reaching groundwater iaea.org. Leaching potential is inversely related to adsorption strength and directly related to water solubility and persistence iaea.org.

Key soil factors influencing these dynamics include:

Organic Matter Content: Soils high in organic matter tend to be more adsorptive iaea.orgchemsafetypro.com.

Clay Content: Clay particles, due to their surface area and charge, also contribute significantly to adsorption nih.goviaea.org.

pH: Soil pH can influence the ionization state of a compound, which in turn affects its adsorption to soil particles nih.govecetoc.org.

Water Content: Wet soils may adsorb less pesticide as water molecules compete for binding sites iaea.org.

For Piproctanyl, explicit Kd or Koc values and detailed leaching studies are not widely reported in the available literature herts.ac.ukherts.ac.ukiaea.org. Some sources indicate that a GUS leaching potential index and SCI-GROW groundwater index could not be calculated herts.ac.ukherts.ac.uk. However, as a quaternary ammonium (B1175870) compound, Piproctanyl is likely to exhibit some degree of adsorption to soil particles due to its charge, which would influence its mobility and leaching potential.

Table 3: Factors Influencing Adsorption, Desorption, and Leaching in Soil

Process/ParameterKey Influencing FactorsDescription of Influence
AdsorptionSoil Organic MatterHigher content generally leads to stronger adsorption iaea.orgchemsafetypro.com.
Clay ContentIncreased clay content enhances adsorption due to surface area and charge nih.goviaea.org.
pHInfluences the ionization state of the compound, affecting its binding to soil particles nih.govecetoc.org.
Water ContentWet soils may reduce adsorption due to competition for binding sites iaea.org.
DesorptionHysteresisThe degree to which a compound remains adsorbed even when conditions favor desorption epa.govfao.org.
LeachingAdsorption StrengthStronger adsorption reduces leaching potential iaea.org.
Water SolubilityHigher solubility increases the likelihood of movement with water iaea.org.
PersistenceCompounds that degrade quickly are less likely to leach iaea.org.

Transport and Distribution Modeling of Piproctanyl in Environmental Compartments

Environmental fate models are used to predict how chemicals move and are transformed across different environmental compartments such as air, water (freshwater, groundwater, seawater), soil, sediment, and vegetation researchgate.net. These models help in understanding the spatial and temporal distribution of a chemical substance and how long it might persist researchgate.nettaylorfrancis.com. Parameters like water solubility, Henry's Law Constant, and soil-water partition coefficients (Kd, Koc) are crucial inputs for such models epa.gov.

Given the limited specific environmental fate data for Piproctanyl herts.ac.ukherts.ac.ukiaea.org, detailed transport and distribution modeling for this particular compound is not extensively documented in the public domain. However, general models, such as fugacity-based models, are commonly employed to estimate the partitioning of chemicals between various environmental media at equilibrium taylorfrancis.com. The movement of substances can occur through surface runoff following precipitation, transporting compounds from land to water bodies, or vertically into groundwater iaea.org.

Table 4: Key Parameters for Environmental Transport and Distribution Modeling

ParameterDescription
Water SolubilityDetermines how readily a compound dissolves in water, influencing its movement in aqueous phases herts.ac.ukiaea.org.
Henry's Law Constant (HLC)Indicates the tendency of a compound to volatilize from water to air epa.gov.
Soil-Water Partition Coefficient (Koc)Measures the affinity of a compound for organic carbon in soil/sediment versus water, indicating mobility ecetoc.orgchemsafetypro.comqsardb.org.
Degradation Half-lives (DT50)Represents the time for 50% of the parent compound to disappear, influencing persistence and transport distance fao.org.

Long-term Environmental Persistence and Metabolite Profiling Research

Environmental persistence refers to how long a chemical remains in the environment before breaking down fao.orgeuropa.eu. It is often quantified by the half-life (DT50), which is the time required for 50% of the parent compound to disappear from a given medium (soil or water) fao.org. Compounds with extremely long degradation times are considered persistent and can disperse widely without significant changes fao.org.

Metabolite profiling involves the measurement of hundreds or thousands of metabolites to understand biological responses to environmental changes or degradation pathways ecetoc.orgnih.gov. For pesticides, as they degrade, they can produce intermediate substances (metabolites) whose biological activity and environmental significance may differ from the parent compound fao.orgpic.int. Understanding these transformation products is essential for a comprehensive environmental risk assessment ecetoc.org.

For Piproctanyl, specific long-term persistence data (e.g., DT50 values) in various environmental compartments are not explicitly detailed in the available search results herts.ac.ukherts.ac.ukiaea.org. Similarly, comprehensive metabolite profiling research specifically on Piproctanyl's environmental degradation products is not widely documented. While some general pesticide metabolism studies mention the identification of metabolites (e.g., for thiodicarb, which is listed near Piproctanyl in one document pic.int), direct information for Piproctanyl's metabolites in environmental contexts is limited.

Table 5: Aspects of Environmental Persistence and Metabolite Profiling

AspectDescription
Environmental PersistenceMeasured by half-life (DT50), indicating the time for 50% degradation in soil or water. Influenced by degradation pathways fao.org.
Metabolite ProfilingIdentification and quantification of transformation products (metabolites) formed during degradation ecetoc.orgnih.gov.
Significance of MetabolitesMetabolites can have different environmental behaviors, toxicities, and persistence compared to the parent compound, requiring assessment fao.org.

Plant Physiological and Morphological Research on Piproctanyl Modulation

Regulation of Internode Elongation and Stem Architecture by Piproctanyl

Piproctanyl is known to inhibit the elongation of internodes, leading to shortened and stiffened stems and peduncles. fishersci.caflybase.org This mode of action makes it effective in controlling plant height, particularly in ornamental crops like chrysanthemums. uni.lu

Studies on pot chrysanthemums (Chrysanthemum morifolium Ramat) demonstrated that a single foliar spray of piproctanyl bromide could effectively shorten stems when applied as early as two days after manual 'pinching'. uni.lu Foliar applications ranging from 100 to 150 mg active ingredient per liter of piproctanyl bromide have been shown to reduce the height of various chrysanthemum cultivars. uni.lu The optimal results for growth retardation were observed when piproctanyl bromide was applied to cuttings 5 to 10 days after the initiation of propagation. uni.lu Compared to other growth retardants like chlorphonium chloride and daminozide (B1669788), piproctanyl bromide has demonstrated effectiveness at lower concentrations for stem extension control in pot chrysanthemums. uni.lu

Table 1: Effects of Piproctanyl Bromide on Stem Architecture in Chrysanthemum

Effect on Stem ArchitectureObservation/FindingReference
Internode ElongationInhibited fishersci.caflybase.org
Stem LengthShortened fishersci.caflybase.orguni.luuni.lu
Stem StiffnessStiffened fishersci.caflybase.org
Optimal Application Timing5-10 days after propagation (cuttings) uni.lu
Application MethodFoliar spray uni.luuni.lu

Influence of Piproctanyl on Floral Development and Inflorescence Morphology

Piproctanyl bromide has been observed to influence floral development by delaying the time of flowering in plants such as the pot chrysanthemum. This delay is attributed to a reduction in the rate of flower bud development, rather than an impact on the initiation of flower buds. mpg.de

The timing of application can affect the extent of flowering delay. When applied at later stages of growth, piproctanyl bromide caused a delay of 2 to 5 days in flowering compared to daminozide for a similar degree of stem retardation. However, earlier applications of piproctanyl bromide reduced this difference in flowering delay. uni.lu Notably, piproctanyl bromide did not cause a reduction in flower size when plants received foliar fertilization. Furthermore, it led to a more pronounced increase in bud number in response to fertilizer applications compared to daminozide. nih.gov High concentrations or early applications of piproctanyl bromide, while effective in height control, could severely retard the development of terminal inflorescences. uni.lu

Table 2: Influence of Piproctanyl Bromide on Floral Development

Aspect of Floral DevelopmentObservation/FindingReference
Flowering TimeDelayed (2-5 days, depending on application timing) uni.lumpg.de
Mechanism of DelayReduced rate of flower bud development mpg.de
Flower Bud InitiationNo influence mpg.de
Flower SizeNot reduced with foliar fertilization nih.gov
Bud NumberIncreased with fertilizer application (more than daminozide) nih.gov
Terminal Inflorescence DevelopmentCan be severely retarded by high/early applications uni.lu

Research on Root System Architecture and Development Responses to Piproctanyl

Piproctanyl is absorbed by plant roots. fishersci.ca While detailed research specifically on piproctanyl's comprehensive influence on root system architecture and development responses is limited in the provided information, some studies indicate its capacity to affect root growth and morphology. For instance, piproctanyl has been noted to potentially cause differences in "hairy root" growth and morphology. flybase.org Additionally, it has been evaluated in contexts related to improving root development and early plant growth in patent applications. [4 in previous search]

Alterations in Photosynthetic Pigment Accumulation and Metabolism (e.g., anthocyanins)

Synergistic and Antagonistic Interactions of Piproctanyl with Exogenous Plant Regulators

Piproctanyl bromide exhibits significant interactions with various exogenous plant regulators, particularly gibberellins (B7789140) (GAs). Studies on Chrysanthemum morifolium Ramat. cv. Bright Golden Anne have shown a strong interdependence between lateral shoot elongation and terminal inflorescence development when treated with growth retardants and subsequent gibberellin applications. herts.ac.ukbmrb.io

Gibberellins A1, A3, and A4+7 were highly effective in reversing the restrictions imposed by piproctanyl bromide on both internode extension and the rate of flower-bud development. This suggests that the growth retardant effects of piproctanyl may be due to a deficiency of active gibberellins. bmrb.io However, it was observed that gibberellic acid did not always lead to a complete reversal of effects when piproctanyl bromide had been applied, a contrast to the responses seen with chlorphonium chloride and daminozide. mpg.de The relationship between early flowering and stem extension, when gibberellins were applied, was more favorable in plants previously treated with piproctanyl bromide compared to those treated with daminozide. herts.ac.uk Furthermore, the response to specific gibberellins, such as GA9, was found to be highly active on plants previously sprayed with piproctanyl bromide, differing from responses seen with daminozide and chlorphonium chloride. [17 in previous search]

Regarding interactions with auxins, research indicates a limited but notable effect. Only when piproctanyl bromide was the applied retardant did indol-3-ylacetic acid (auxin) induce a small but statistically significant increase in stem length at the time of flowering. mpg.de

Table 3: Interactions of Piproctanyl Bromide with Plant Regulators

Plant RegulatorType of InteractionSpecific FindingsReference
Gibberellins (GA1, GA3, GA4+7)Antagonistic (reversal of effects)Highly active in overcoming restrictions on internode extension and flower-bud development. Suggests piproctanyl causes GA deficiency. bmrb.io
Gibberellic Acid (GA)Partial ReversalDid not always bring about a total reversal of effects, unlike other retardants. mpg.de
Gibberellins (overall)Favorable relationshipRelationship between earliness of flowering and stem extension was more favorable when plants had received piproctanyl bromide vs. daminozide. herts.ac.uk
Indol-3-ylacetic acid (Auxin)Limited SynergisticProduced a small but significant increase in stem length at flowering only when piproctanyl bromide was the retardant. mpg.de

Research on Biological Response Mechanisms and Resistance Development

Investigation of Adaptive Responses in Target Organisms to Piproctanyl Exposure

As a plant growth regulator, piproctanyl primarily exerts its effects by interfering with plant development, specifically by inhibiting the elongation of internodes herts.ac.ukherts.ac.uk. This mode of action is characteristic of certain onium compounds, which are known to block early stages of gibberellin biosynthesis annualreviews.org. Despite its use as a plant growth regulator, specific detailed research findings on adaptive responses developed by target organisms directly in response to piproctanyl exposure are not extensively documented in the available literature. There are no recorded examples of resistance to piproctanyl. herts.ac.ukherts.ac.uk

Genetic and Molecular Basis of Tolerance Mechanisms

Given the absence of reported cases of resistance to piproctanyl, the genetic and molecular basis of tolerance mechanisms specifically against this compound are not currently applicable or detailed in published research. The broader understanding of tolerance mechanisms in plants often involves complex genetic and molecular pathways, including alterations in gene expression, protein synthesis, and metabolic processes, which can contribute to a plant's ability to cope with stressors nih.govnih.govbiorxiv.org. However, these general mechanisms have not been specifically elucidated in the context of piproctanyl tolerance due to a lack of observed resistance.

Cross-Resistance Patterns with Other Plant Growth Regulators

The concept of cross-resistance involves a target organism developing resistance to multiple compounds, often due to a shared mechanism of action or detoxification pathway oapi.intoapi.int. While piproctanyl is categorized alongside other plant growth regulators, and resistance to older pesticides is a known challenge in agriculture oapi.intoapi.intgoogle.com, there is no available data or detailed research findings that describe specific cross-resistance patterns between piproctanyl and other plant growth regulators. The lack of documented resistance to piproctanyl itself precludes the identification of such patterns.

Population Dynamics and Evolutionary Responses under Piproctanyl Selection Pressure

Research on the population dynamics and evolutionary responses of target organisms specifically under selection pressure from piproctanyl is not available. In general, chemical exposure can drive evolutionary changes in populations, leading to altered phenotypic and genotypic diversity, and influencing predator-prey dynamics or other ecological interactions researchgate.netnih.govntnu.eduescholarship.org. However, without documented instances of adaptive responses or resistance to piproctanyl, there is no basis to discuss the population dynamics or evolutionary trajectories of organisms in response to its application.

Theoretical and Computational Studies on Piproctanyl

Predictive Modeling of Piproctanyl's Environmental Fate and Biotransformation

Predictive modeling of environmental fate and biotransformation uses computational tools to assess how a chemical compound behaves in various environmental compartments (air, water, soil, sediment) and how it is degraded or transformed by biological and abiotic processes. For pesticides like Piproctanyl, understanding its environmental fate is crucial for evaluating its environmental impact.

Information available for Piproctanyl indicates some environmental fate parameters, such as a vapor pressure of 2.7 x 10-3 kPa at 25ºC and a Henry's Law constant of 4.31 x 10-2 Pa·m3·mol-1 at 25ºC pic.int. These parameters are fundamental inputs for environmental fate models. Additionally, its photochemical oxidative degradation in air has a DT50 (half-life) of 9.7 hours based on Atkinson calculation pic.int.

Computational platforms like BioTransformer 3.0 are capable of predicting the metabolic transformation products of small molecules in various environments, including soil and water microbiota epa.govnih.gov. These tools combine machine learning approaches with rule-based systems to simulate biotransformation pathways. For Piproctanyl, such models would predict its degradation products and their persistence in different environmental media. Environmental fate models, often based on mass balance principles, can predict the movement and transformation of contaminants across air, water, soil, and sediment compartments up.ptbolivianchemistryjournal.orgresearchgate.net.

Illustrative Data Table: Hypothetical Environmental Fate Parameters for Piproctanyl

PropertyValueUnitSource/Method (Hypothetical)
Vapor Pressure2.7 x 10-3kPa @ 25ºCExperimental pic.int
Henry's Law Constant4.31 x 10-2Pa·m3·mol-1 @ 25ºCExperimental pic.int
Photochemical Oxidative Degradation (DT50)9.7hours (in air)Atkinson calculation pic.int
Soil Half-life (Aerobic)60 (predicted)daysIn silico model
Water Half-life (Hydrolysis)120 (predicted)daysIn silico model
Bioconcentration Factor (BCF)50 (predicted)L/kgIn silico model

Note: Soil Half-life, Water Half-life, and Bioconcentration Factor are illustrative predictions based on typical environmental fate modeling outputs, as specific published data for Piproctanyl were not found beyond those cited from pic.int.

Historical Trajectories and Milestones in Piproctanyl Research

Early Discoveries and Characterization of Piproctanyl's Plant Growth Regulatory Activity

Piproctanyl bromide emerged as a novel quaternary ammonium (B1175870) growth retardant, drawing attention for its distinct effects on plant development herts.ac.ukuni.lu. Initial discoveries focused on its capacity to control plant height and flowering time, particularly in floricultural crops such as Chrysanthemum morifolium Ramat herts.ac.ukuni.lu.

Key early findings demonstrated that a single foliar application of piproctanyl bromide could effectively shorten stems, even when applied as early as two days after manual 'pinching' herts.ac.uk. This indicated a potent and relatively rapid physiological response. Comparative studies were crucial in establishing its profile against other known plant growth regulators. For instance, piproctanyl bromide was observed to delay flowering by 2 to 5 days more than daminozide (B1669788), while achieving a similar degree of stem retardation herts.ac.uk.

A notable physiological characteristic identified early on was its interaction with gibberellic acid (GA). Unlike some other growth retardants, whose effects could be entirely reversed by GA application, piproctanyl bromide's impact on stem length and flowering was not always completely overcome by gibberellic acid uni.lu. This suggested a mode of action that might involve pathways distinct from or in addition to direct interference with gibberellin biosynthesis. Furthermore, indol-3-ylacetic acid (IAA) was found to induce a small but significant increase in stem length specifically when piproctanyl bromide had been applied, hinting at a nuanced interplay with endogenous auxin pathways uni.lu. These early characterizations established piproctanyl bromide as a potent and distinct tool for plant growth management in ornamental production.

Table 1: Early Characterization of Piproctanyl Bromide's Effects on Chrysanthemum morifolium Ramat

Effect on Plant GrowthObservationComparative NoteSource
Shoot Length ReductionEffective with single foliar spray, even 2 days post-pinchingAchieved comparable stem retardation to daminozide herts.ac.uk
Flowering DelayCaused 2-5 days more delay than daminozide for similar stem retardation herts.ac.uk
Reversal by GAEffects not always completely overcome by gibberellic acid (unlike daminozide)Suggests distinct mode of action uni.lu
Interaction with IAASmall but significant stem length increase observed only when piproctanyl bromide appliedIndicates specific auxin pathway interaction uni.lu

Evolution of Research Paradigms and Methodological Advances in Piproctanyl Studies

The evolution of research paradigms and methodological advances in piproctanyl studies largely mirrored broader trends in plant physiology and horticulture. Initially, research primarily employed empirical, macroscopic observations and comparative field or greenhouse trials to assess its efficacy in controlling plant height and flowering researchgate.netsemanticscholar.orgishs.orgcabidigitallibrary.orgresearchgate.net. These studies involved direct measurements of plant height, internode length, flowering time, and visual assessments of plant compactness and aesthetic quality. The methodologies were predominantly quantitative, focusing on dose-response relationships and comparative performance against existing plant growth regulators researchgate.netsemanticscholar.orgcabidigitallibrary.orgresearchgate.net.

As the understanding of plant hormone biosynthesis and signaling pathways advanced, research paradigms likely shifted towards investigating the underlying biochemical and molecular mechanisms of piproctanyl's action. Given its classification as a quaternary ammonium compound, a class known to include gibberellin biosynthesis inhibitors, later methodological advances would have involved techniques to elucidate its specific target enzymes or pathways kit.edueurl-pesticides.eu. This would typically involve in vitro enzyme assays, analysis of endogenous plant hormone levels (e.g., gibberellins), and potentially molecular biology techniques to study gene expression related to growth and development. However, specific detailed methodological advances uniquely applied to piproctanyl beyond its initial characterization are not extensively detailed in the provided search results. The general understanding of its mode of action as inhibiting internode elongation and stiffening stems and peduncles, without ready translocation, suggests early physiological studies on uptake and movement within the plant herts.ac.uk.

Key Academic Contributions and Influential Publications in Piproctanyl Research

Key academic contributions to piproctanyl research are predominantly found in comparative studies that established its efficacy and distinguished its properties from other plant growth regulators. Early influential publications often featured piproctanyl bromide in trials alongside compounds like paclobutrazol (B33190), ancymidol, chlorphonium chloride, and daminozide researchgate.netsemanticscholar.orgishs.orgcabidigitallibrary.orgpic.int.

A significant early contribution was the characterization of piproctanyl bromide as a "new quaternary ammonium compound with plant growth regulatory activity" semanticscholar.org. Publications detailed its application rates and optimal timing for height control in various chrysanthemum cultivars, such as 'Princess Anne', 'Super Yellow', 'Bright Golden Anne', and 'Peacock' semanticscholar.orgresearchgate.net. These studies provided practical guidelines for its use in commercial floriculture.

Furthermore, research exploring the interactions between piproctanyl bromide and various gibberellins (B7789140) (e.g., GA1, GA3, GA4+7, GA5, GA13) in Chrysanthemum morifolium Ramat provided deeper insights into its physiological effects oup.com. These studies suggested that piproctanyl's growth-retarding effects were likely due to a deficiency of active gibberellins, as these could largely overcome the retardant's restrictions on stem extension and flower-bud development oup.com.

Table 2: Influential Publications and Their Contributions to Piproctanyl Research

Publication FocusKey Findings/ContributionsSource
Introduction & General ActivityCharacterized piproctanyl bromide as a new quaternary ammonium plant growth regulator; demonstrated height reduction in chrysanthemums. semanticscholar.org
Comparative EfficacyCompared piproctanyl bromide with daminozide, ancymidol, chlorphonium chloride, and paclobutrazol on stem extension and inflorescence development. ishs.orgcabidigitallibrary.orgpic.int
Optimal Application & TimingDetermined effective foliar application rates (e.g., 100-150 mg/L) and optimal timing (e.g., 5-10 days post-propagation) for height control in chrysanthemums. researchgate.netsemanticscholar.orgresearchgate.net
Interaction with GibberellinsInvestigated interactions with various gibberellins, suggesting piproctanyl's effects are linked to active gibberellin deficiency. oup.com

Shifting Research Foci and Disciplinary Integration in Piproctanyl Science

The primary research focus for piproctanyl, particularly in its early stages, was its practical application in ornamental horticulture to control plant height and improve aesthetic appeal researchgate.netsemanticscholar.orgcabidigitallibrary.orgresearchgate.net. This focus was driven by the commercial need for compact, well-formed potted plants. The initial research largely resided within the disciplines of horticulture and plant physiology, employing experimental designs to test different concentrations, application methods, and timing for optimal growth retardation researchgate.netsemanticscholar.orgresearchgate.net.

Over time, as the broader field of plant growth regulators advanced, there would have been a natural shift towards understanding the precise biochemical and molecular mechanisms underlying the observed physiological effects. For quaternary ammonium compounds like piproctanyl, this would involve detailed studies on how they interfere with specific metabolic pathways, such as gibberellin biosynthesis kit.edueurl-pesticides.eu. This shift would necessitate greater disciplinary integration, bringing together plant physiologists with biochemists and analytical chemists to identify metabolites and enzyme targets.

Furthermore, as with many agricultural chemicals, concerns regarding environmental fate and potential non-target effects would likely have led to integration with environmental science disciplines. While the provided information lists piproctanyl as a plant growth regulator and herbicide herts.ac.uk, and mentions it in contexts of environmental compliance and hazardous chemicals pic.intncats.ioepa.govdtic.milnih.gov, specific research foci or disciplinary integrations on piproctanyl itself regarding these aspects are not explicitly detailed. The ongoing classification and regulation of quaternary ammonium compounds more broadly suggest a continuous, interdisciplinary effort involving toxicology, environmental chemistry, and regulatory science, which would implicitly encompass compounds like piproctanyl eurl-pesticides.eunih.gov. However, the direct evolution of research paradigms and disciplinary integration specifically within piproctanyl science beyond its initial horticultural applications is not extensively documented in the provided search results.

Emerging Research Frontiers and Future Directions for Piproctanyl Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Piproctanyl Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—is crucial for a comprehensive understanding of Piproctanyl's effects and mechanisms. These advanced approaches allow researchers to explore changes in genetic expression, protein profiles, and metabolic pathways within organisms exposed to Piproctanyl, providing insights into its mode of action and potential environmental interactions isaaa.orgmdpi.com.

Genomics can reveal how Piproctanyl influences gene expression patterns, identifying specific genes or pathways that are up- or down-regulated in response to its presence. This can shed light on the molecular mechanisms underlying its plant growth regulatory effects or any stress responses induced in exposed organisms.

Proteomics focuses on the complete set of proteins expressed by a genome under specific conditions, providing a dynamic view of cellular functions technologynetworks.comfrontiersin.org. In Piproctanyl research, proteomics can identify proteins whose abundance or modification changes upon exposure, indicating direct or indirect targets of the compound and offering clues about its physiological impact technologynetworks.com.

Metabolomics , the study of the complete set of low molecular weight compounds (metabolites) in a sample, offers the closest link to an organism's phenotype isaaa.orgmdpi.com. By analyzing metabolite profiles, researchers can detect subtle biochemical alterations caused by Piproctanyl, such as changes in primary or secondary metabolism, which can reflect stress, adaptation, or specific physiological responses mdpi.com.

Despite the significant advancements in multi-omics technology, their application in certain complex biological systems, such as chrysanthemum with its large and complex hexaploidy genome, remains in its infancy nih.govresearchgate.net. Further elucidation of genetic and molecular regulatory mechanisms through these technologies is needed to provide a basis for future advancements nih.gov.

Table 1: Potential Insights from Omics Technologies in Piproctanyl Research

Omics TechnologyLevel of AnalysisPotential Insights for Piproctanyl Research
GenomicsDNA, Gene ExpressionIdentification of genes involved in Piproctanyl metabolism, transport, or response; understanding resistance mechanisms.
ProteomicsProteins, Protein ModificationsIdentification of protein targets; elucidation of signaling pathways affected by Piproctanyl.
MetabolomicsMetabolites, Metabolic PathwaysDetection of altered metabolic states; identification of biomarkers for exposure or effect; understanding detoxification pathways.

Exploration of Novel Bioactive Piproctanyl Analogues with Enhanced Specificity

Research into Piproctanyl extends to the synthesis and evaluation of novel analogues aimed at improving its efficacy, reducing off-target effects, and enhancing its environmental profile google.comjustia.com. Piproctanyl, as a quaternary ammonium (B1175870) compound, is part of a broader class of plant growth regulators herts.ac.ukherts.ac.ukkit.edu.

The development of new plant growth regulators, including Piproctanyl analogues, often focuses on modifying their chemical structure to achieve desired biological activities, such as enhancing polar auxin transport without the negative effects of auxin itself google.com. For instance, studies have compared Piproctanyl bromide with other growth retardants like paclobutrazol (B33190) and daminozide (B1669788), observing their effects on stem extension and inflorescence development in plants like Chrysanthemum morifolium nih.govresearchgate.netresearchgate.netthaiscience.inforesearchgate.netresearchgate.netijat-aatsea.com. This comparative research helps in understanding the structural features that confer specific growth-regulating properties.

The goal is to design compounds that interact with specific biological targets with greater precision, leading to more predictable and controlled outcomes in plant growth regulation while minimizing unintended impacts on non-target organisms or the environment.

Table 2: Comparative Efficacy of Piproctanyl and Other Growth Retardants on Stem Extension (Illustrative Data)

CompoundConcentration (mg a.i. per plant)Observed Stem Length Reduction (%)
Piproctanyl bromide200035
Chlorphonium chloride25030
Chlormequat (B1206847) chloride125028
Ancymidol0.25-0.5045

Note: This table presents illustrative data based on general findings from comparative studies of plant growth retardants, including Piproctanyl bromide researchgate.net. Actual efficacy varies significantly with plant species, application method, and environmental conditions.

Advanced Approaches for Environmental Remediation and Monitoring of Piproctanyl

Given that Piproctanyl is a chemical compound used in agriculture, its potential environmental presence necessitates advanced remediation and monitoring strategies biocycle.networldbank.orggoogle.com. Environmental remediation involves actions to reduce, isolate, or remove contamination to prevent exposure to living organisms biocycle.nettotalwrecking.com.

Advanced approaches for environmental remediation of Piproctanyl could include:

Bioremediation: Utilizing microorganisms or plants (phytoremediation) to degrade or transform Piproctanyl into less harmful substances biocycle.nettotalwrecking.commdpi.com. This is often considered an environmentally friendly approach mdpi.com.

Chemical Oxidation/Reduction: Employing chemical agents to break down Piproctanyl into simpler, less toxic compounds totalwrecking.comblastox.com. Advanced oxidation processes (AOPs), including photocatalysis, are being explored for their effectiveness in degrading persistent organic pollutants mdpi.com.

Adsorption: Using materials with high surface area to bind Piproctanyl, thereby removing it from water or soil mdpi.com.

Solidification/Stabilization: Incorporating Piproctanyl into a stable matrix to reduce its mobility and prevent leaching into the environment totalwrecking.comblastox.com.

For monitoring, highly sensitive analytical techniques are crucial to detect Piproctanyl at low concentrations in various environmental matrices (soil, water, plant tissues). This includes advanced chromatography-mass spectrometry methods, which can provide accurate quantification and identification of the compound and its degradation products. Biosensors, offering rapid and on-site detection, also represent a promising monitoring frontier mdpi.com.

Table 3: Environmental Remediation Techniques Applicable to Chemical Compounds like Piproctanyl

Remediation TechniqueDescriptionAdvantagesLimitations
BioremediationUses microorganisms or plants to degrade or transform pollutants.Environmentally friendly, potentially cost-effective for large areas.Slower process, effectiveness depends on microbial activity and environmental conditions, may not be suitable for all contaminants mdpi.com.
Chemical OxidationIntroduces strong oxidizing agents to break down contaminants.Relatively fast, effective for a wide range of organic compounds.Can be costly, may produce by-products, requires careful control of reagents totalwrecking.comblastox.com.
AdsorptionPollutants adhere to the surface of a solid material (e.g., activated carbon).Effective for removing dissolved pollutants, relatively simple to implement.Adsorbent saturation requires regeneration or disposal, may not be effective for all types of pollutants mdpi.com.
Solidification/StabilizationImmobilizes contaminants within a solid matrix to reduce mobility.Reduces leaching, suitable for various contaminants.Does not destroy contaminants, increases material volume, long-term stability needs to be ensured totalwrecking.comblastox.com.
PhytoremediationUses plants to remove, degrade, or contain contaminants in soil or water.Cost-effective, aesthetically pleasing, minimizes ecosystem disruption.Slow process, limited to shallow contamination, effectiveness depends on plant species and contaminant type mdpi.com.

Interdisciplinary Research on Piproctanyl's Broader Ecological Impacts

Impact on Non-Target Organisms: Studies would investigate the effects of Piproctanyl on beneficial insects (e.g., pollinators like bees), soil microorganisms crucial for nutrient cycling, and aquatic life in runoff areas earth.org. This includes assessing both acute and chronic toxicity, as well as sub-lethal effects that might alter behavior, reproduction, or community structure.

Biodiversity: Research would examine how Piproctanyl influences species composition and abundance in affected ecosystems, looking for shifts that could indicate ecological imbalance earth.org. The decline of crucial species, such as pollinators, can lead to reduced pollination and lower crop yields earth.org.

Soil Health: Piproctanyl's impact on soil microorganisms, essential for nutrient cycling and maintaining soil fertility, is a critical concern earth.org. Degradation of soil health can lead to decreased crop yields over time, necessitating more fertilizers and chemicals earth.org.

Water Quality: Runoff of Piproctanyl into water bodies can disrupt aquatic ecosystems, potentially leading to issues like algal blooms and harming aquatic life earth.org. Bioaccumulation of pesticides in the food chain also poses a risk to higher trophic levels earth.org.

Interdisciplinary research networks are essential to address these complex challenges, bringing together diverse expertise to study, design, and implement ecological and agroecological transitions universite-paris-saclay.frigb-berlin.dewur.nl.

Development of Sustainable Application Strategies Based on Mechanistic Understanding

Developing sustainable application strategies for Piproctanyl relies heavily on a thorough mechanistic understanding of its action, degradation pathways, and environmental fate dtic.milrivm.nlusfk.mil. This knowledge allows for the design of practices that maximize efficacy while minimizing environmental footprint.

Key aspects include:

Reduced Application Rates: A detailed understanding of Piproctanyl's mode of action—inhibiting internode elongation and stiffening stems herts.ac.ukherts.ac.uk—can help determine the minimum effective dose, thereby reducing the quantity of the compound applied.

Integration with Integrated Pest Management (IPM): Piproctanyl can be incorporated into IPM programs, which emphasize a combination of methods including biological control, genetic control, cultural control, and mechanical control, with the judicious use of least-hazardous pesticides where necessary usfk.mil. This holistic approach aims to minimize reliance on chemical interventions.

Consideration of Environmental Fate: Knowledge of Piproctanyl's degradation pathways in soil and water, its persistence, and potential for leaching or runoff is crucial for timing applications to coincide with optimal environmental conditions for degradation, or to avoid periods of high rainfall that could lead to off-site movement google.comearth.org.

Development of Green Formulations: Research into sustainable formulations, such as those utilizing bio-based deep eutectic solvents (NADES), can reduce the environmental impact of Piproctanyl application by minimizing toxicity and enhancing delivery efficiency google.com.

By integrating mechanistic understanding with ecological principles, sustainable application strategies aim to achieve effective plant growth regulation with minimal adverse effects on the environment and non-target organisms.

Q & A

How can researchers formulate a focused research question on Piproctanyl's pharmacological effects using the PICOT framework?

Answer:
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures specificity. For example:

  • P : Rodent models with induced inflammation.
  • I : Oral administration of Piproctanyl (10 mg/kg).
  • C : Placebo or standard anti-inflammatory agent.
  • O : Reduction in inflammatory biomarkers (e.g., TNF-α levels).
  • T : 14-day intervention.
    This structure clarifies variables and reduces ambiguity. Use systematic literature reviews to identify gaps before finalizing the question .

What methodologies are recommended for assessing Piproctanyl's mechanism of action in preclinical studies?

Answer:
Combine in vitro (e.g., receptor binding assays, enzyme inhibition tests) and in vivo models (e.g., knockout animals). Key steps:

Dose-response curves to establish efficacy thresholds.

Control groups (positive/negative) to validate specificity.

Analytical validation (e.g., HPLC for compound stability).
Document protocols using tables (Example):

Assay Type Parameters Measured Controls Used
Receptor bindingIC₅₀, Ki valuesCompetitive inhibitor
In vivo efficacyBiomarker reductionPlacebo cohort

Reference pharmaceutical guidelines for assay reproducibility .

How should researchers address contradictory findings in Piproctanyl's pharmacokinetic data across studies?

Answer:

Conduct a systematic review with meta-analysis to quantify heterogeneity.

Evaluate methodological differences (e.g., dosing regimens, analytical techniques).

Use sensitivity analysis to identify outliers.

Apply I² statistics to measure inconsistency across studies.
Example of conflicting data resolution:

Study Half-life (hr) Sample Size Dose (mg/kg)
A4.2 ± 0.5n=305
B6.1 ± 0.8n=1510

Differences may arise from dosage or sample size. Report confidence intervals and suggest replication studies .

What strategies ensure reproducibility in Piproctanyl synthesis and characterization experiments?

Answer:

  • Documentation : Detailed step-by-step protocols with reagent purity (e.g., ≥98% by HPLC).
  • Analytical consistency : Use NMR, mass spectrometry, and reference standards.
  • Data reporting : Include yield, purity, and error margins. Example table:
Step Reagent Conditions Yield (%) Purity (%)
1Compound X60°C, 12 hr7599.5
2Catalyst YRT, 2 hr8298.7

Follow pharmaceutical reporting guidelines for numerical precision .

How to design a cohort study evaluating Piproctanyl's long-term safety profile?

Answer:

  • P : Patients with chronic condition X (n=500, age 30-60).
  • I : Daily Piproctanyl (20 mg) for 24 months.
  • C : Placebo group with matched demographics.
  • O : Incidence of adverse events (e.g., hepatotoxicity).
  • T : Biannual assessments over 2 years.
    Use Kaplan-Meier survival analysis for time-to-event data. Ensure ethical compliance in participant selection .

What statistical approaches are optimal for analyzing dose-dependent effects of Piproctanyl in multi-arm trials?

Answer:

  • ANOVA with Tukey’s post-hoc test for inter-group comparisons.
  • Linear mixed models for longitudinal data (e.g., repeated biomarker measurements).
  • Effect size reporting : Include 95% confidence intervals and p-values.
    Example:
Dose (mg/kg) Mean Reduction in Biomarker (%) 95% CI p-value
522.418.6–26.20.001
1034.830.1–39.5<0.0001

Avoid overreporting significance without clinical relevance .

How can researchers integrate omics data with clinical outcomes in Piproctanyl pharmacogenomic studies?

Answer:

Multi-omics pipelines : Pair RNA-seq/proteomics with patient response data.

Multivariate regression : Adjust for covariates (age, comorbidities).

Validation : Use independent cohorts or cross-platform replication.
Example workflow:

Genomic profiling → Identify candidate SNPs linked to drug metabolism.

Proteomic analysis → Correlate protein expression with efficacy.

Machine learning → Predict responder/non-responder subgroups.

Ensure data security and ethical handling of genetic information .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.